molecular formula C8H7NO2 B1630179 3-Methylbenzo[d]isoxazol-5-ol CAS No. 214760-36-8

3-Methylbenzo[d]isoxazol-5-ol

Cat. No.: B1630179
CAS No.: 214760-36-8
M. Wt: 149.15 g/mol
InChI Key: OMQUVKBATLSLCG-UHFFFAOYSA-N
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Description

Significance of the Benzisoxazole Heterocyclic Scaffold

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govresearchgate.net This heterocyclic system, which consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring, provides a versatile framework for the development of therapeutic agents. nih.govresearchgate.netresearchgate.net The inherent properties of the benzisoxazole moiety, including its ability to participate in various biological interactions, have led to its incorporation into a wide array of drugs. nih.govresearchgate.nettaylorandfrancis.com

The significance of the benzisoxazole scaffold is underscored by its presence in several FDA-approved medications. researchgate.netresearchgate.net These include the atypical antipsychotics risperidone (B510) and paliperidone, as well as the anticonvulsant zonisamide. researchgate.netresearchgate.net The biological activities associated with benzisoxazole derivatives are extensive, encompassing antimicrobial, anticancer, anti-inflammatory, analgesic, and antipsychotic properties. nih.govresearchgate.nettaylorandfrancis.com This broad spectrum of activity highlights the importance of the benzisoxazole scaffold as a pharmacophore, a key structural component responsible for a drug's biological activity. nih.govresearchgate.net

Overview of 3-Methylbenzo[d]isoxazol-5-ol as a Key Chemical Entity

Within the broader family of benzisoxazoles, this compound stands out as a key chemical entity. Its structure is characterized by a methyl group at the 3-position and a hydroxyl group at the 5-position of the benzisoxazole ring system. The presence of these functional groups imparts specific chemical properties to the molecule, influencing its reactivity and potential biological interactions.

While detailed physical and chemical properties for this compound are not extensively documented in publicly available literature, its structural components suggest certain characteristics. The hydroxyl group, for instance, can act as both a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets such as enzymes and receptors. The methyl group can contribute to the molecule's lipophilicity, which can affect its solubility and ability to cross biological membranes.

Below is a table summarizing the key identifiers for this compound:

PropertyValue
IUPAC Name 3-Methyl-1,2-benzisoxazol-5-ol
CAS Number 214760-36-8 bldpharm.com
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol

This data is compiled from various chemical databases and may be subject to minor variations depending on the source.

Research Landscape and Emerging Applications of this compound and its Derivatives

The research landscape surrounding this compound and its derivatives is an active and expanding field. Scientists are exploring the synthesis of novel analogs and evaluating their potential in various therapeutic areas. The versatility of the benzisoxazole scaffold allows for the introduction of different substituents, leading to a diverse library of compounds with potentially unique biological profiles. nih.govresearchgate.net

One area of significant interest is the development of new antipsychotic agents. taylorandfrancis.comresearchgate.net Researchers have synthesized derivatives of 3-methyl-benzo[d]isoxazole with the aim of creating compounds with improved efficacy and fewer side effects compared to existing treatments. researchgate.net These studies often involve modifying the core structure to enhance binding affinity for specific neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. taylorandfrancis.comresearchgate.net

Furthermore, the antimicrobial potential of benzisoxazole derivatives is a subject of ongoing investigation. nih.govontosight.ai The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents, and the benzisoxazole scaffold has shown promise in this regard. nih.govontosight.ai Research in this area focuses on designing compounds that can effectively inhibit the growth of bacteria and fungi. ontosight.ai

The table below highlights some of the key research areas and potential applications for derivatives of this compound:

Research AreaPotential Application
Medicinal Chemistry Development of novel therapeutic agents nih.govresearchgate.net
Neuroscience Treatment of psychotic disorders taylorandfrancis.comresearchgate.net
Infectious Diseases Development of new antimicrobial drugs nih.govontosight.ai
Oncology Investigation of anticancer properties nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-benzoxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-7-4-6(10)2-3-8(7)11-9-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQUVKBATLSLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626917
Record name 3-Methyl-1,2-benzoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214760-36-8
Record name 3-Methyl-1,2-benzoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 3 Methylbenzo D Isoxazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. For 3-Methylbenzo[d]isoxazol-5-ol, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be required for a full structural assignment.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the methyl, aromatic, and hydroxyl protons. Based on data from analogous compounds, the methyl group (-CH₃) attached to the isoxazole (B147169) ring is expected to appear as a sharp singlet in the aliphatic region, likely around δ 2.5-2.7 ppm.

The aromatic protons on the benzene (B151609) ring would resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The substitution pattern (hydroxyl at C5, methyl and isoxazole fusion at C3) would lead to a specific splitting pattern for the three aromatic protons at positions C4, C6, and C7. The proton at C4 would likely appear as a doublet, coupled to the proton at C6. The C6 proton would be a doublet of doublets, coupled to both C4 and C7, and the C7 proton would also be a doublet. The exact chemical shifts would be influenced by the electronic effects of the hydroxyl group and the fused heterocyclic ring. The hydroxyl (-OH) proton is expected to present as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature.

Carbon (¹³C) NMR for Carbon Framework Confirmation

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, eight distinct carbon signals are expected. For structurally related benzisoxazole derivatives, the carbon atoms of the isoxazole ring resonate in characteristic regions, with the carbon bearing the methyl group (C3) appearing significantly downfield, around 150-160 ppm. The other isoxazole carbon (C3a) would also be in a similar range.

The six carbons of the benzene ring are expected to have chemical shifts between approximately 110 and 155 ppm. The carbon atom attached to the hydroxyl group (C5) would be shifted downfield due to the electronegativity of the oxygen atom. The remaining aromatic carbons would have shifts determined by their position relative to the hydroxyl group and the fused ring system. The methyl carbon would appear in the upfield region of the spectrum, typically around δ 10-20 ppm.

Advanced 2D NMR Techniques for Comprehensive Assignment

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments would be indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are standard for such purposes. ajol.info

COSY: This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity of the aromatic protons on the benzene ring.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and details of the crystal packing. While specific crystallographic data for this compound is not available, the expected features can be inferred from the structures of other benzisoxazole derivatives.

Determination of Bond Angles and Planarity within the Heterocyclic System

The fused benzisoxazole ring system is expected to be largely planar. bldpharm.com X-ray analysis would precisely determine the degree of planarity and any minor deviations. The internal bond angles of the five-membered isoxazole ring and the six-membered benzene ring would be constrained by their cyclic nature. The fusion of the two rings would also impose specific geometric constraints. Analysis of related structures suggests that the bond lengths within the heterocyclic ring would exhibit partial double bond character due to electron delocalization. bldpharm.com

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be significantly influenced by intermolecular forces. The presence of a hydroxyl group (-OH) as a hydrogen bond donor and the nitrogen and oxygen atoms of the isoxazole ring as hydrogen bond acceptors suggests that strong hydrogen bonding networks are highly likely to be a dominant feature in stabilizing the crystal lattice. bldpharm.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For this compound, with the molecular formula C₈H₇NO₂, the molecular weight is 149.15 g/mol .

In a mass spectrometry experiment, the compound is expected to exhibit a molecular ion peak (M⁺) at an m/z value of approximately 149. This peak corresponds to the intact molecule that has lost one electron. The stability and subsequent fragmentation of this molecular ion are dictated by the inherent structural features of the benzisoxazole ring system.

The fragmentation pattern provides a "fingerprint" of the molecule's structure. While specific experimental data for this exact isomer is limited, the fragmentation of benzisoxazole derivatives typically involves the cleavage of the heterocyclic ring and the loss of small, stable molecules. Common fragmentation pathways for related compounds include the loss of carbon monoxide (CO) and nitrogen-containing species. smolecule.com The presence of the methyl and hydroxyl groups on the benzene ring also influences the fragmentation, potentially leading to the loss of a methyl radical (•CH₃) or water (H₂O) under certain conditions. Analysis of these fragments helps confirm the connectivity of the atoms within the molecule.

Table 1: Expected Mass Spectrometry Data for this compound

m/z Value (Expected)Ion IdentityDescription
149[C₈H₇NO₂]⁺Molecular Ion (M⁺)
134[C₇H₄NO₂]⁺Loss of a methyl radical (•CH₃)
121[C₈H₇N]⁺Loss of carbon monoxide (CO)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The most prominent feature is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl (phenol) group. smolecule.com The broadness of this peak indicates the presence of intermolecular hydrogen bonding.

The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations typically found between 3000 and 3100 cm⁻¹ and multiple sharp peaks in the 1450-1650 cm⁻¹ range, which correspond to the C=C and C=N stretching vibrations within the fused benzene and isoxazole rings. smolecule.com The aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

The fingerprint region, which is below 1400 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule. This region includes C-O stretching from the phenol (B47542) group and various bending vibrations. Studies of related hydroxylated benzisoxazole compounds have identified characteristic absorptions around 1496, 1454, 1208, 1079, 1037, and 1021 cm⁻¹. The isoxazole ring itself contributes to absorptions in this region, with characteristic bands for C-N and N-O stretching vibrations. rjpbcs.com

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupType of Vibration
3600-3200Hydroxyl (-OH)O-H Stretch (Broad)
3100-3000Aromatic RingC-H Stretch
2960-2850Methyl (-CH₃)C-H Stretch
1650-1450Aromatic/Isoxazole RingsC=C and C=N Stretch
~1260PhenolC-O Stretch
~1276Isoxazole RingC-N Stretch rjpbcs.com
~1153Isoxazole RingN-O Stretch rjpbcs.com

Computational and Theoretical Studies of 3 Methylbenzo D Isoxazol 5 Ol and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as molecules. arxiv.org It has proven to be a successful tool for predicting the structural and spectroscopic parameters of various molecules, including those containing transition metals and complex heterocyclic scaffolds. rsc.org DFT calculations, particularly using hybrid functionals like B3LYP and B3PW91, are frequently employed to analyze the properties of isoxazole-containing compounds. dergipark.org.trnih.gov

Geometry Optimization and Molecular Structural Parameters

Geometry optimization is a critical first step in computational analysis, aiming to find the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For compounds like 3-Methylbenzo[d]isoxazol-5-ol, this process is typically performed using DFT methods, such as B3LYP or PBE0, combined with a suitable basis set like 6-311G(d,p) or def2-TZVP. rsc.orgmdpi.comnih.gov The inclusion of solvent models, like the Polarizable Continuum Model (PCM), can also be essential for achieving high accuracy, especially for predicting proton chemical shifts in NMR calculations. nih.govmdpi.com

Table 1: Predicted Molecular Structural Parameters for a Benzo[d]isoxazole Core This table presents typical bond length and angle values for the core benzo[d]isoxazole structure based on computational studies of related compounds.

ParameterAtom 1Atom 2Atom 3Predicted Value
Bond LengthNO~ 1.35 - 1.40 Å
Bond LengthCN~ 1.30 - 1.35 Å
Bond AngleCNO~ 110° - 112°
Bond AngleCCN~ 128° - 130°

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.comaimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. aimspress.comchalcogen.ro A large energy gap suggests high stability and low reactivity, whereas a smaller gap indicates the molecule is more prone to chemical reactions. aimspress.com

DFT calculations are a standard method for determining the energies of these orbitals. chalcogen.ro For example, a study on N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, a complex isoxazoline (B3343090) derivative, calculated the HOMO and LUMO energies using the B3LYP/6–311G(d,p) level of theory. mdpi.com The HOMO energy was found to be -5.8170 eV and the LUMO energy was -0.8904 eV, resulting in an energy gap of 4.9266 eV. mdpi.com Such calculations help predict the regions of a molecule susceptible to electrophilic and nucleophilic attack. aimspress.com

Table 2: Example Frontier Orbital Energies for an Isoxazoline Derivative Data based on DFT calculations for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin. mdpi.com

ParameterEnergy (eV)
EHOMO-5.8170
ELUMO-0.8904
Energy Gap (ΔE) 4.9266

Prediction of Spectroscopic Properties

DFT calculations are also extensively used to predict various spectroscopic properties, providing a powerful complement to experimental characterization. rsc.org Theoretical calculations can generate predicted infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that show a good correlation with experimental data. smolecule.com

For instance, the proton NMR spectrum of 3-methyl-1,2-benzisoxazole derivatives typically shows a sharp singlet for the methyl group protons around 2.5-2.7 ppm. The aromatic protons of the benzene (B151609) ring appear in the 7.0-8.0 ppm region, with patterns influenced by the hydroxyl group's position. For ¹³C NMR, calculations for biaryl structures have shown that functionals like B3LYP and B3PW91 provide high accuracy, with errors often less than 1 ppm. nih.gov Similarly, IR spectroscopy of related compounds like 5-Chlorobenzo[d]isoxazol-3-ol identifies a broad absorption for the hydroxyl group (O-H) in the 3200-3600 cm⁻¹ range and aromatic C=C stretching vibrations between 1450-1650 cm⁻¹. smolecule.com Computational methods can simulate these vibrational frequencies to aid in the assignment of experimental spectra. aimspress.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or nucleic acid. nih.gov This method is instrumental in drug discovery for predicting ligand-receptor binding interactions and assessing binding affinities, thereby identifying potential drug candidates. mdpi.comnih.gov

Prediction of Ligand-Receptor Binding Interactions

Molecular docking simulations provide detailed insights into how a ligand, such as a derivative of this compound, fits into the active site of a biological target. These simulations can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. nih.govnih.gov

Studies on isoxazole (B147169) derivatives have revealed specific binding modes with various enzymes. For example, in a study of isoxazole-carboxamide derivatives as cyclooxygenase (COX) inhibitors, docking revealed that a 5-methyl-isoxazole ring could be pushed toward a secondary binding pocket in the COX-2 enzyme, forming ideal binding interactions. nih.gov Similarly, docking studies of isoxazole-substituted 9-anilinoacridines with dsDNA helped to correlate their binding free energy with their observed cytotoxic activities. nih.gov These analyses are crucial for understanding the structural basis of a compound's biological activity and for guiding further structural modifications to enhance potency and selectivity. ibmc.msk.ru

Assessment of Binding Affinities and Orientations

A primary goal of molecular docking is to estimate the binding affinity, often expressed as a binding energy score or as an inhibitory constant (Ki) or half-maximal inhibitory concentration (IC₅₀). nih.gov This value helps to rank and prioritize compounds for further experimental testing.

Derivatives of the benzo[d]isoxazole scaffold have been investigated as inhibitors for a range of biological targets. In one study, isoxazole derivatives were evaluated as COX-1 and COX-2 inhibitors, with the most potent compound showing an IC₅₀ value of 13 nM against COX-2. nih.gov Another derivative of 3-Methyl-benzo[d]isoxazol was found to have high affinity for the D(2) dopamine (B1211576) receptor and the 5-hydroxytryptamine 1A receptor, with Ki values of 0.30 nM for both. bindingdb.org These findings highlight the therapeutic potential of this chemical class and demonstrate the utility of computational methods in identifying promising lead compounds.

Table 3: Reported Binding Affinities for Selected Benzo[d]isoxazole Derivatives This table summarizes in vitro binding and inhibition data for various derivatives, demonstrating the biological targets investigated for this class of compounds.

DerivativeTargetAssay TypeValue (nM)
2-{[3-(3-Methyl-benzo[d]isoxazol-6-yloxy)-propylamino]-methyl}-chroman-7-olD(2) dopamine receptor (rat)Ki0.30 bindingdb.org
2-{[3-(3-Methyl-benzo[d]isoxazol-6-yloxy)-propylamino]-methyl}-chroman-7-ol5-hydroxytryptamine receptor 1A (rat)Ki0.30 bindingdb.org
Isoxazole-carboxamide derivative (A13)Cyclooxygenase-2 (COX-2)IC₅₀13 nih.gov
Isoxazole-carboxamide derivative (A13)Cyclooxygenase-1 (COX-1)IC₅₀64 nih.gov
5-chloro-benzo[d]isoxazol-3-olD-amino acid oxidase (DAAO)IC₅₀<500

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are fundamental in understanding the electronic structure and reactivity of molecules. These descriptors, derived from theoretical calculations such as Density Functional Theory (DFT), provide insights into the stability, reactivity, and potential interaction mechanisms of chemical compounds. For this compound and its derivatives, these parameters are crucial for predicting their behavior in various chemical and biological systems.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger energy gap suggests higher stability and lower reactivity.

From these frontier orbital energies, several global reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness represents the resistance to change in its electron distribution, with harder molecules being less reactive. The electrophilicity index quantifies the ability of a molecule to act as an electrophile.

While specific DFT calculation data for this compound is not extensively available in the cited literature, studies on related benzisoxazole and isoxazole derivatives provide valuable insights. For instance, computational studies on other isoxazole derivatives have utilized DFT to calculate these descriptors and correlate them with observed biological activities. researchgate.net In a study on N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the HOMO-LUMO energy gap was calculated to be 4.9266 eV, indicating a stable molecular structure. mdpi.com

The following table illustrates typical quantum chemical descriptors and their formulas, which are applicable to the study of this compound.

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Electron-donating ability
LUMO Energy (ELUMO) -Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and stability
Ionization Potential (I) -EHOMOThe minimum energy required to remove an electron
Electron Affinity (A) -ELUMOThe energy released when an electron is added
Electronegativity (χ) (I + A) / 2Power to attract electrons
Chemical Hardness (η) (I - A) / 2Resistance to deformation of electron cloud
Softness (S) 1 / (2η)Reciprocal of hardness, indicates higher reactivity
Electrophilicity Index (ω) χ² / (2η)Propensity to accept electrons

These theoretical parameters are instrumental in structure-activity relationship (SAR) studies, helping to rationalize the effect of different substituents on the benzisoxazole core and guiding the design of new derivatives with tailored properties.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules, this method provides a unique fingerprint of the crystalline environment.

The Hirshfeld surface is typically mapped with properties like dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The dnorm surface highlights regions of close intermolecular contacts, which are crucial for the stability of the crystal packing. Red spots on the dnorm map indicate close contacts (hydrogen bonds, for example), while blue regions represent weaker or longer-range interactions.

Accompanying the 3D Hirshfeld surface are 2D fingerprint plots, which summarize the intermolecular contacts in a scatter plot of di versus de. Each point on the plot represents a pair of distances, and the density of these points reflects the prevalence of different types of interactions.

Although a specific Hirshfeld surface analysis for this compound is not detailed in the available literature, studies on structurally similar isoxazole derivatives offer a clear picture of the expected interactions. For example, the analysis of (Z)-4-(4-hydroxy-benzylidene)-3-methyl-isoxazol-5(4H)-one revealed the significance of O-H···O and O-H···N hydrogen bonds in the crystal packing. nih.gov Similarly, for 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, Hirshfeld analysis showed that H···H (35.7%), H···O/O···H (33.7%), and H···C/C···H (13%) interactions were the most important contributors to the crystal packing. mdpi.com

Based on the structure of this compound, which contains a hydroxyl group (a hydrogen bond donor and acceptor) and aromatic rings, the following intermolecular contacts would be anticipated in its crystal structure:

Interaction TypeDescriptionExpected Contribution
O-H···N/O-H···O Strong hydrogen bonds involving the hydroxyl group and the isoxazole nitrogen or oxygen of a neighboring molecule.Significant, likely appearing as prominent red spots on the dnorm surface.
H···H Contacts between hydrogen atoms.Generally constitute a large percentage of the surface area due to the abundance of hydrogen atoms on the molecular periphery.
C-H···O/C-H···N Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen or nitrogen acceptors.Important for overall packing stabilization.
C···H/H···C Contacts involving carbon and hydrogen atoms.Contribute significantly to the van der Waals interactions.
π···π stacking Interactions between the aromatic rings of adjacent molecules.Expected due to the presence of the fused benzene ring, contributing to crystal stability.

The table below provides a hypothetical breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on findings for related compounds.

Intermolecular ContactPercentage Contribution (Hypothetical)
H···H~40-50%
O···H / H···O~20-30%
C···H / H···C~10-20%
N···H / H···N~5-10%
C···C (π-stacking)~3-7%

This analysis underscores the importance of hydrogen bonding and van der Waals forces in dictating the supramolecular architecture of this compound in the solid state.

Structure Activity Relationship Sar and Pharmacophore Development for 3 Methylbenzo D Isoxazol 5 Ol Derivatives

Elucidation of Substituent Effects on Biological Activity

The biological activity of 3-methylbenzo[d]isoxazol-5-ol derivatives can be significantly altered by modifying the substituents on the benzisoxazole core. Key positions for substitution include the hydroxyl group, the methyl group, and various positions on the benzene (B151609) ring.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom). nih.gov This dual capability is critical for interactions with biological targets like enzymes and receptors. The formation of hydrogen bonds with amino acid residues in the active site of a target protein is often a key determinant of binding affinity and biological activity. For instance, the hydroxyl group can form hydrogen bonds with key amino acids in an enzyme's active site, leading to inhibition of enzyme activity. The presence and position of the hydroxyl group can, therefore, significantly impact the molecule's biological efficacy.

The table below illustrates the effect of the hydroxyl group on the physicochemical properties of related compounds.

Compound Structure Property Value Reference
5-methoxy-3-methylbenzo[d]isoxazoleXLogP3-AA2.1 nih.gov
3-methyl-1,2-benzisoxazol-6-ol (B1384227)Molecular Weight149.15 g/mol

The methyl (-CH3) group at the 3-position of the isoxazole (B147169) ring also contributes significantly to the molecule's interaction with biological targets.

Steric Interactions: The methyl group provides steric bulk, which can influence how the molecule fits into the binding pocket of a target protein. Depending on the shape and size of the active site, the methyl group can either enhance binding through favorable van der Waals interactions or hinder binding due to steric clashes.

Pharmacophore Element: In the context of a pharmacophore model, the methyl group can be defined as a hydrophobic feature. Its specific location and orientation are critical for proper recognition by the target. For example, in the design of inhibitors for certain kinases, a methyl group can occupy a specific hydrophobic pocket, contributing to the compound's potency and selectivity.

Introducing halogens (e.g., fluorine, chlorine, bromine) or other substituents onto the benzene ring of the this compound scaffold can dramatically alter its biological activity.

Halogenation:

Electronic Effects: Halogens are electron-withdrawing groups, which can alter the electron distribution of the aromatic ring and influence the acidity of the hydroxyl group. This can affect the strength of hydrogen bonds and other electrostatic interactions with the target.

Lipophilicity: The introduction of halogens generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, excessive lipophilicity can also lead to undesirable properties.

Metabolic Stability: Halogenation, particularly with fluorine, can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the compound. acs.org

Binding Interactions: Halogen atoms can participate in specific interactions, such as halogen bonding, with the target protein, which can contribute to binding affinity. For instance, the substitution of a chlorine atom at position 5 has been correlated with D-amino acid oxidase (DAAO) inhibition.

Other Substitutions:

Alkyl Groups: The introduction of other alkyl groups can further probe the size and shape of hydrophobic pockets in the target's active site.

Electron-Donating/Withdrawing Groups: The addition of groups like nitro (-NO2) or cyano (-CN) can further modulate the electronic properties of the molecule, influencing its reactivity and binding characteristics.

The following table summarizes the impact of various substitutions on the biological activity of benzo[d]isoxazole derivatives.

Derivative Substitution Observed Effect Reference
5-Chloro-6-methyl-benzo[d]isoxazol-3-olChlorine at position 5Correlates with DAAO inhibition
6-bromo-3-methylbenzo[d]isoxazoleBromine at position 6- sigmaaldrich.com
3-methyl-5,7-dichloro-4-(N-propyl-N-nitrosoamido)-2-substituted-4H-1,4-benzothiazinesDichloro substitutionBifunctional anticancer agents heteroletters.org

Conformational Analysis and Biologically Relevant Conformations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For this compound and its derivatives, understanding the preferred conformations is essential for elucidating the biologically active conformation—the specific three-dimensional shape the molecule adopts when it binds to its target.

Design Principles for Enhanced Bioactivity and Selectivity

Based on SAR and pharmacophore modeling, several design principles can be formulated to enhance the bioactivity and selectivity of this compound derivatives.

Optimize Hydrogen Bonding: The position and orientation of the hydroxyl group should be optimized to maximize hydrogen bonding interactions with the target. In some cases, replacing the hydroxyl group with other hydrogen bond donors or acceptors, such as an amino group, may be beneficial. u-tokyo.ac.jp

Exploit Hydrophobic Pockets: The size and nature of the substituent at the 3-position can be varied to optimally fill hydrophobic pockets in the target's active site.

Fine-tune Electronic Properties: Substituents on the benzene ring should be chosen to fine-tune the electronic properties of the molecule for optimal interaction with the target. This can involve a balance of electron-donating and electron-withdrawing groups.

Incorporate Selectivity Elements: To improve selectivity for a specific target over others, structural features can be incorporated that exploit differences in the binding sites of the target proteins. This might involve introducing specific functional groups that interact favorably with unique residues in the target of interest.

Scaffold Hopping: In some cases, the benzisoxazole scaffold itself can be replaced by a bioisosteric ring system to improve properties like potency, selectivity, or pharmacokinetics, while maintaining the key pharmacophoric features. acs.org

By systematically applying these design principles, medicinal chemists can rationally design novel this compound derivatives with improved therapeutic potential.

Advanced Applications in Medicinal Chemistry and Materials Science

Drug Development and Lead Compound Optimization

The benzisoxazole core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is able to bind to multiple, diverse biological targets. nih.govacs.orgijpsr.infosemanticscholar.org This characteristic makes 3-Methylbenzo[d]isoxazol-5-ol and its derivatives highly valuable starting points for the discovery of new therapeutic agents.

The inherent bioactivity of the benzisoxazole motif allows for its use as a foundational structure in the development of novel drugs across various therapeutic areas, including oncology and neurodegenerative diseases. nih.gov By modifying the core 3-methylbenzo[d]isoxazole (B15219) structure, researchers can fine-tune its interaction with specific biological targets, leading to the creation of potent and selective inhibitors.

A significant breakthrough has been the development of derivatives targeting the bromodomains of the cAMP response element binding protein (CREB)-binding protein (CBP) and its homologue p300, which are considered attractive targets for treating acute myeloid leukemia (AML). nih.govcncb.ac.cn Researchers designed and synthesized a series of 5-imidazole-3-methylbenz[d]isoxazoles, demonstrating that this scaffold can produce highly potent and selective inhibitors. nih.gov Two compounds from this series, in particular, showed significant promise with low micromolar and nanomolar efficacy. nih.govcncb.ac.cn

Furthermore, while not the exact isomer, the closely related 3-methyl-1,2-benzisoxazol-6-ol (B1384227) has been explored as a scaffold for potent acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of Alzheimer's disease. This highlights the versatility of the 3-methylbenzisoxazole core in designing neuroprotective agents. The isoxazole (B147169) ring itself is a key feature in many pharmaceuticals, valued for its role in a wide range of biological activities including anti-inflammatory and antimicrobial effects. nih.govresearchgate.net

Table 1: Bioactive Derivatives Based on the 3-Methylbenzo[d]isoxazole Scaffold

Derivative NameBiological TargetIndicationReported Potency (IC₅₀)
16t (Y16524)p300 BromodomainAcute Myeloid Leukemia0.01 µM (binding) / 0.49 µM (cell growth inhibition) nih.govcncb.ac.cn
16u (Y16526)p300 BromodomainAcute Myeloid Leukemia0.03 µM (binding) / 0.26 µM (cell growth inhibition) nih.govcncb.ac.cn
3-methyl-1,2-benzisoxazol-6-ol derivativeAcetylcholinesterase (AChE)Neurodegenerative Diseases2.8 nM

Beyond its direct use as a scaffold, this compound serves as a key chemical intermediate or precursor for constructing more complex bioactive molecules. smolecule.com Its functional groups—the methyl, hydroxyl, and the isoxazole ring itself—offer multiple reaction sites for synthetic transformations.

One documented example involves the use of 1-(3-Methylbenzo[d]isoxazol-5-yl)-3-phenyl prop-2-en-1-one, derived from the parent compound, to synthesize novel pyrazole-containing molecules. researchgate.net This chalcone (B49325) derivative undergoes interaction with hydrazine (B178648) hydrate (B1144303) to yield 3-methyl-5-(3-phenyl-1H-pyrazol-5-yl)-1,2-benzisoxazole. researchgate.net This resulting compound can be further modified, for instance through oxidation, to create carboxylic acid derivatives for further study. researchgate.net

The broader benzisoxazole class is well-established as a starting point for important pharmaceuticals. For example, benzo[d]isoxazol-3-ol (B1209928) is a known precursor for drugs like the antipsychotic risperidone (B510) and the anticonvulsant zonisamide. Similarly, derivatives are used as building blocks for D-amino acid oxidase (DAAO) inhibitors, which have potential applications in treating neurological disorders. smolecule.comgoogle.com This demonstrates a well-trodden path for using the benzisoxazole core, including the 3-methyl-5-ol variant, as a foundational element in multi-step synthetic routes toward new chemical entities.

Table 2: Synthetic Applications of Benzisoxazole Precursors

PrecursorReagents/ConditionsSynthesized Molecule ClassPotential Application
1-(3-Methylbenzo[d]isoxazol-5-yl)-3-phenyl prop-2-en-1-oneHydrazine HydratePyrazole-substituted benzisoxazolesFurther functionalization researchgate.net
Benzo[d]isoxazol-3-ol derivativesMulti-step synthesisRisperidone analoguesAntipsychotic
Benzo[d]isoxazol-3-ol derivativesMulti-step synthesisZonisamide analoguesAnticonvulsant
5-Chlorobenzo[d]isoxazol-3-olFurther synthetic modificationComplex pharmaceutical compoundsDAAO Inhibition smolecule.com

Applications in Advanced Materials

The exploration of this compound is not confined to medicine. The structural rigidity, aromaticity, and presence of functional handles suggest its potential, though less explored, utility as a building block in materials science.

While specific examples of polymers or coatings derived directly from this compound are not extensively documented in current literature, its chemical structure contains features that are highly relevant for polymer science. The phenolic hydroxyl group is a classic functional group for producing a variety of resins, such as polyesters and polycarbonates. Its incorporation into a polymer backbone could impart specific properties.

The rigid, fused benzisoxazole ring system could enhance the thermal stability and mechanical strength of a polymer chain. Furthermore, the heterocyclic nature of the molecule could be exploited to engineer materials with specific surface properties, adhesion characteristics, or as a platform for further functionalization of the final polymer. The synthesis of polymers containing heterocyclic moieties is a known strategy for creating materials with tailored electronic, optical, or thermal characteristics.

The field of organic electronics relies on molecules with conjugated π-systems that can efficiently transport charge or interact with light. The fused aromatic-heterocyclic structure of this compound provides such a conjugated system. This inherent electronic structure suggests a potential for this compound and its derivatives to be investigated for use in optoelectronic applications.

While direct research into the optoelectronic properties of this compound is limited, related heterocyclic structures are integral to materials used in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). bldpharm.com The benzisoxazole core could potentially serve as an electron-donating or electron-accepting moiety, or as a component of a thermally activated delayed fluorescence (TADF) emitter, depending on its chemical modification. The potential to tune its electronic properties through derivatization makes it an intriguing, although currently theoretical, candidate for future research in advanced electronic materials. Accurate prediction of the optical and electronic properties of such molecules is essential for designing efficient materials for applications like organic solar cells. chemrxiv.org

Future Directions and Translational Perspectives for 3 Methylbenzo D Isoxazol 5 Ol Research

In-depth Mechanistic Investigations of Biological Activities

A foundational step in harnessing the therapeutic potential of 3-Methylbenzo[d]isoxazol-5-ol will be to conduct comprehensive studies to elucidate its mechanisms of action. The biological activities of many benzisoxazole derivatives are attributed to their interaction with specific molecular targets. For instance, several antipsychotic drugs with a benzisoxazole core, such as risperidone (B510) and paliperidone, exert their effects through the antagonism of central dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. drugbank.compatsnap.comnih.gov Future research on this compound would need to explore its binding affinity and functional activity at these and other G-protein coupled receptors.

Furthermore, studies on related compounds have revealed a variety of other potential mechanisms. For example, certain benzisoxazole derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase, which is relevant for the treatment of Alzheimer's disease. nih.gov Others have shown potential as inhibitors of Hsp90, a molecular chaperone that is a promising target in cancer therapy. nih.gov Therefore, a comprehensive screening of this compound against a panel of enzymes and receptors would be crucial to identify its primary and secondary pharmacological targets.

Table 1: Potential Biological Mechanisms of Action for this compound Based on Analog Studies

Potential Mechanism of ActionTherapeutic RelevanceKey Analogs with Similar Activity
Dopamine D2 Receptor AntagonismAntipsychoticRisperidone, Paliperidone drugbank.compatsnap.com
Serotonin 5-HT2A Receptor AntagonismAntipsychotic, AntidepressantRisperidone, Paliperidone drugbank.compatsnap.com
Acetylcholinesterase InhibitionAlzheimer's DiseaseN-benzylpiperidine benzisoxazoles nih.gov
Hsp90 InhibitionCancerSmall-molecule benzisoxazole derivatives nih.gov
DNA Gyrase and Topoisomerase IV InhibitionAntibacterialN-linked oxazolidinone benzisoxazoles nih.gov

Development of Highly Selective and Potent Therapeutic Agents

Once the primary biological targets of this compound are identified, the next logical step would be the rational design and synthesis of analogs to develop highly selective and potent therapeutic agents. Structure-activity relationship (SAR) studies are fundamental in this process. For instance, research on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives has shown that the introduction of a halogen atom at the 5-position of the benzisoxazole ring can increase anticonvulsant activity. nih.gov Similarly, modifications to the substituents on the benzisoxazole ring of other compounds have been shown to significantly alter their binding affinities for various receptors. taylorandfrancis.com

The core structure of this compound provides a versatile scaffold for chemical modification. The methyl group at the 3-position and the hydroxyl group at the 5-position are key sites for derivatization to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of a library of analogs with systematic variations at these positions would be essential to map the SAR and identify lead compounds for further development.

Preclinical and Clinical Evaluation of Promising Analogs

Promising analogs of this compound identified through SAR studies would need to undergo rigorous preclinical evaluation. This would involve a battery of in vitro and in vivo studies to assess their efficacy, and pharmacokinetic profiles. Animal models of relevant diseases would be employed to demonstrate proof-of-concept for their therapeutic potential. For example, if an analog shows potent D2 and 5-HT2A receptor antagonism, it would be tested in animal models of psychosis. If it demonstrates significant anticonvulsant activity, it would be evaluated in models of epilepsy. researchgate.net

Successful preclinical development would pave the way for clinical trials in humans. These trials would be conducted in phases to establish the safety, and efficacy of the investigational drug. While this is a long and resource-intensive process, the established track record of other benzisoxazole derivatives in gaining regulatory approval for clinical use provides a positive precedent. wikipedia.org

Exploration of Novel Biological Targets and Disease Indications

The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Beyond the well-established applications in psychiatry and neurology, research on benzisoxazole and isoxazole (B147169) derivatives has pointed towards a multitude of other potential therapeutic areas. These include:

Antimicrobial activity: Some benzisoxazole derivatives have shown promising activity against various bacterial and fungal pathogens. nih.govtaylorandfrancis.com

Anticancer activity: Certain isoxazole analogs have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.gov

Anti-inflammatory activity: The isoxazole ring is a key component of some anti-inflammatory drugs, and novel derivatives continue to be explored for this purpose. ijpca.org

Antidiabetic activity: Some benzisoxazole derivatives have been investigated for their potential in managing diabetes. taylorandfrancis.com

Future research on this compound and its derivatives should therefore not be limited to its potential effects on the central nervous system. Broad biological screening and a willingness to explore unconventional therapeutic targets could uncover novel and unexpected applications for this chemical scaffold.

Table 2: Potential Novel Therapeutic Indications for this compound Derivatives

Therapeutic AreaSupporting Evidence from Analog Studies
Infectious DiseasesBenzisoxazole derivatives with antibacterial and antifungal properties. nih.govtaylorandfrancis.com
OncologyIsoxazole-containing compounds with demonstrated anticancer activity. nih.govnih.gov
Inflammatory DisordersThe isoxazole moiety is present in known anti-inflammatory agents. ijpca.org
Metabolic DiseasesBenzisoxazole analogs have been explored for antidiabetic effects. taylorandfrancis.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery and development process. These powerful computational tools can be leveraged to accelerate the design and optimization of novel therapeutic agents based on the this compound scaffold.

AI and ML algorithms can be used to:

Predict biological activity: By training models on existing data for benzisoxazole derivatives, it may be possible to predict the biological activities of novel, unsynthesized analogs of this compound.

Optimize pharmacokinetic properties: Machine learning models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, allowing for the in silico optimization of drug-like characteristics.

De novo drug design: Generative AI models can design entirely new molecules based on the this compound scaffold that are predicted to have high affinity and selectivity for a specific biological target.

By integrating these in silico approaches with traditional medicinal chemistry, the process of identifying and developing promising new drug candidates from the this compound chemical series could be made significantly more efficient and cost-effective.

Q & A

Q. What methods assess the compound’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., ICH guidelines) under stress conditions (heat, light, humidity). Use High-Performance Liquid Chromatography (HPLC) to quantify degradation products. Thermogravimetric analysis (TGA) evaluates thermal stability, while UV-Vis spectroscopy monitors photodegradation .

Notes on Evidence Utilization

  • Synthesis and mechanistic insights derive from peer-reviewed studies on analogous isoxazole systems .
  • Safety protocols are adapted from SDS sheets of structurally related compounds .
  • Advanced characterization methods are supported by analytical chemistry literature .
  • Biological activity strategies align with pharmacological studies of benzisoxazole derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.